molecular formula C10H9FN2 B14257770 4-(Azetidin-1-yl)-3-fluorobenzonitrile CAS No. 405195-27-9

4-(Azetidin-1-yl)-3-fluorobenzonitrile

Cat. No.: B14257770
CAS No.: 405195-27-9
M. Wt: 176.19 g/mol
InChI Key: GXMDUEFFKXQFDK-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-3-fluorobenzonitrile is a chemical compound that features an azetidine ring, a fluorine atom, and a benzonitrile group Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and is a key structural component in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-3-fluorobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-3-fluorobenzonitrile is unique due to the combination of its azetidine ring, fluorine atom, and benzonitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

CAS No.

405195-27-9

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

4-(azetidin-1-yl)-3-fluorobenzonitrile

InChI

InChI=1S/C10H9FN2/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-13/h2-3,6H,1,4-5H2

InChI Key

GXMDUEFFKXQFDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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